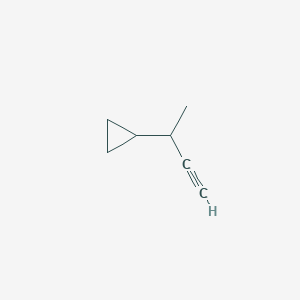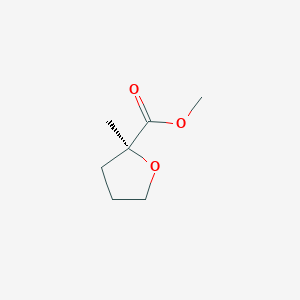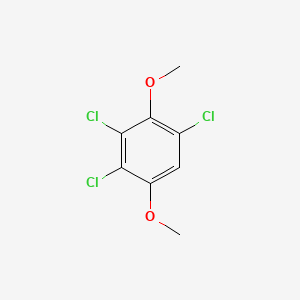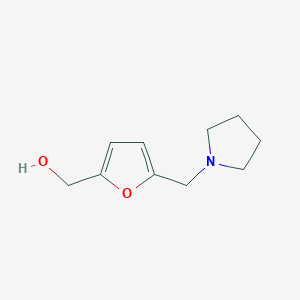![molecular formula C12H17NO4 B1658641 N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide CAS No. 61711-83-9](/img/structure/B1658641.png)
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethoxyphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide typically involves the reaction of 3,5-dimethoxyphenol with ethylene oxide to form 3,5-dimethoxyphenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,5-dimethoxyphenyl)-
Uniqueness
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
CAS No. |
61711-83-9 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO4/c1-9(14)13-4-5-17-12-7-10(15-2)6-11(8-12)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
QELVQIVXORSOJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B1658559.png)
![5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-](/img/structure/B1658560.png)


![N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B1658564.png)

![N-(4-fluorophenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B1658568.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)

![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)
![3-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1658577.png)
![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)

